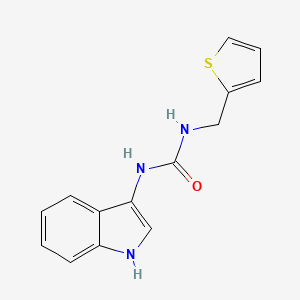

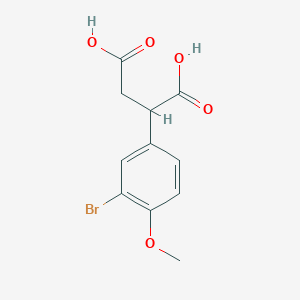

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

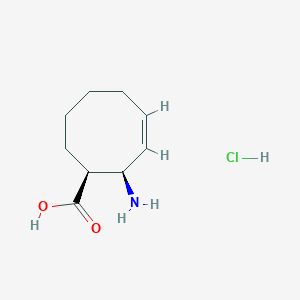

“N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C22H18F2N4O3S. It has an average mass of 456.465 Da .

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature. For instance, indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone derivatives have been synthesized by cyclocondensation . Another study reported the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides .Applications De Recherche Scientifique

Synthesis and Characterization

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored extensively for their potential applications in various fields of scientific research. A notable study by Poomathi et al. (2015) focused on the regioselective synthesis of novel compounds via the cleavage of the isatin C–N bond followed by a ring expansion reaction. This green chemistry approach emphasizes environmentally friendly methods for synthesizing quinoxaline derivatives, highlighting the compound's significance in developing new chemical synthesis pathways (Poomathi et al., 2015).

Antimalarial and Antiviral Activities

Research on sulfonamide derivatives, including the structure of interest, has shown potential antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating the compound's efficacy as a COVID-19 drug candidate through computational calculations and molecular docking studies. The study underscores the versatility of sulfonamide-based compounds in developing therapeutic agents against infectious diseases (Fahim & Ismael, 2021).

Biological Active Sulfonamide Based Hybrids

Sulfonamides, including the specified compound, serve as a critical foundation for numerous pharmacological agents. Ghomashi et al. (2022) reviewed the advances in two-component sulfonamide hybrids, showcasing the compound's role in creating hybrids with antibacterial, anti-obesity, and antitumor activities. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Ghomashi et al., 2022).

Environmental Impact and Analysis

Studies have also focused on the environmental aspects and analytical methods related to sulfonamides, including their byproducts formed upon solar light irradiation. Fur et al. (2013) employed liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for analyzing sulfaquinoxaline byproducts, contributing to understanding the environmental fate of such compounds. This research is crucial for assessing the ecological impact of pharmaceuticals and their metabolites (Fur et al., 2013).

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications, given the diverse pharmacological activities exhibited by quinoxaline derivatives . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its mechanism of action.

Mécanisme D'action

Target of Action

Quinoxaline derivatives have been studied extensively for their anticancer properties . They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site , which plays a crucial role in DNA synthesis and repair.

Mode of Action

For instance, some quinoxaline derivatives have been shown to disrupt the cell cycle in the G2/M phase .

Result of Action

Based on the potential disruption of the cell cycle, it can be inferred that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

Propriétés

IUPAC Name |

N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMXGUODYNWMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)

![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)